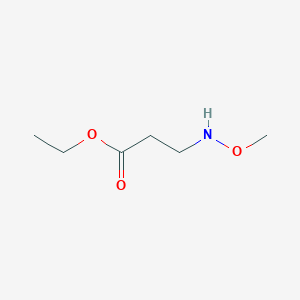

Ethyl 3-(methoxyamino)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(methoxyamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3-10-6(8)4-5-7-9-2/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABUICXWVJQOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Ethyl 3 Methoxyamino Propanoate

Direct Synthetic Routes to Ethyl 3-(methoxyamino)propanoate

Esterification Approaches with Methoxyamino-Substituted Propanoic Acids

One of the most classical and straightforward methods for the synthesis of esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.comceon.rs In the context of producing this compound, this would involve the reaction of 3-(methoxyamino)propanoic acid with ethanol (B145695).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol) is typically used, which can also serve as the solvent. ceon.rsdiva-portal.org Common acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). ceon.rs The reaction is generally carried out under reflux conditions. ceon.rs The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by the nucleophilic attack of the alcohol. Subsequent proton transfer and elimination of a water molecule yield the desired ester.

While no specific literature detailing the esterification of 3-(methoxyamino)propanoic acid has been identified, the principles of Fischer esterification are well-established for a wide range of carboxylic acids, including those with amino functionalities. mdpi.com The presence of the basic methoxyamino group might require the use of a sufficient amount of acid catalyst to ensure the protonation of the carboxylic acid. The reaction progress can be monitored by standard techniques such as thin-layer chromatography (TLC) or gas chromatography (GC), and the product can be isolated and purified using extraction and distillation.

A study on the esterification of propanoic acid with various alcohols, including ethanol, demonstrated that the reaction rate and yield are influenced by the alcohol structure, the acid-to-alcohol molar ratio, and the temperature. ceon.rs For instance, the esterification of propanoic acid with ethanol has been studied using heterogeneous catalysts like fibrous polymer-supported sulphonic acid, showing good activity and stability. researchgate.netabo.fi

Michael Addition Reactions Involving Ethyl Acrylate (B77674) and Methoxyamines

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful and atom-economical method for the formation of C-N bonds. researchgate.netpsu.edu The synthesis of this compound can be achieved through the Michael addition of methoxyamine to ethyl acrylate. auburn.edu This reaction is versatile and can be promoted by various catalytic systems. researchgate.netresearchgate.net

A range of catalysts have been employed to facilitate aza-Michael additions. These include:

Lewis Acids and Brønsted Acids: Lewis acids such as ceric ammonium (B1175870) nitrate (B79036) have been shown to catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water. organic-chemistry.org Acidic alumina (B75360) has also been used as a heterogeneous catalyst for the mono-addition of primary amines to ethyl acrylate under solvent-free conditions. researchgate.net

Bases: Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for the aza-Michael addition of benzylamine (B48309) to α,β-unsaturated esters. mdpi.com

Metal Catalysts: Transition metal catalysts are also employed in aza-Michael additions. researchgate.net

Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids, have been used to achieve asymmetric aza-Michael additions, which are particularly valuable for the synthesis of chiral amines. nih.gov

Solvent-Free and Microwave-Assisted Conditions: The reaction can often be carried out under solvent-free conditions, which is environmentally advantageous. researchgate.net Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Michael addition of amines to acrylates. nih.gov

While specific data for the reaction of methoxyamine with ethyl acrylate is scarce, research on similar nucleophiles provides valuable insights. For example, the addition of various amines to ethyl acrylate has been extensively studied, with catalysts like LiClO₄ proving effective for the addition of secondary amines. researchgate.net

Table 1: Examples of Catalyst Systems for Aza-Michael Additions to Acrylates

| Nucleophile | Acceptor | Catalyst | Solvent | Yield (%) | Reference |

| Diethylamine | Ethyl Acrylate | LiClO₄ | None | High | researchgate.net |

| Benzylamine | Methyl Acrylate | DBU | None | Good to Excellent | mdpi.com |

| Primary Amines | Ethyl Acrylate | Acidic Alumina | None | High | researchgate.net |

| Benzylamine | Methyl Acrylate | None (Microwave) | Methanol | 97 | nih.gov |

This table presents data for analogous reactions due to the lack of specific data for the reaction of methoxyamine with ethyl acrylate.

The mechanism of the aza-Michael addition generally involves the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated ester. masterorganicchemistry.com This attack is often the rate-determining step and leads to the formation of a zwitterionic intermediate or an enolate. Subsequent proton transfer results in the final product. masterorganicchemistry.com

In base-catalyzed reactions, the base can deprotonate the nucleophile, increasing its reactivity. In acid-catalyzed reactions, the acid can activate the α,β-unsaturated carbonyl compound by protonating the carbonyl oxygen, making the β-carbon more electrophilic. auburn.edu Computational studies have been employed to investigate the mechanism and solvent effects of aza-Michael additions, providing a deeper understanding of the reaction pathways. auburn.edu

The reactivity in aza-Michael additions is influenced by both the electronic and steric properties of the nitrogen nucleophile. nih.gov For instance, alkoxyamines bearing an N-carbamate or -sulfonamide group have been shown to be active towards organocatalyzed aza-Michael reactions with α,β-unsaturated ketones. nih.gov

Derivatization from Precursor Propanoate Esters

An alternative strategy for the synthesis of this compound involves the derivatization of a pre-existing ethyl propanoate skeleton that contains a suitable leaving group at the 3-position. This approach relies on a nucleophilic substitution reaction where methoxyamine acts as the nucleophile.

A common precursor for such a reaction would be an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate. The reaction would proceed via a nucleophilic substitution, where the methoxyamine displaces the halide ion. The success of this reaction depends on the nucleophilicity of methoxyamine and the reactivity of the electrophilic carbon bearing the leaving group.

The reaction would likely be carried out in a suitable solvent and may require the presence of a base to neutralize the hydrohalic acid formed during the reaction, thereby preventing the protonation of the methoxyamine nucleophile. The choice of base and reaction conditions would be crucial to avoid side reactions, such as elimination.

Synthetic Strategies for this compound Remain Largely Undocumented in Publicly Available Scientific Literature

Despite a thorough review of scientific databases and chemical literature, detailed synthetic strategies for the chemical compound this compound, particularly concerning stereoselective and green chemistry approaches, are not extensively reported. This notable absence of specific research findings, especially in the context of modern asymmetric synthesis and sustainable practices, prevents a comprehensive analysis as outlined.

While general principles of these synthetic strategies are well-established for a wide array of other β-amino esters and related compounds, their direct application to this compound has not been a focus of published research. For instance, the organocatalytic asymmetric Michael addition of hydroxylamines to α,β-unsaturated esters is a known transformation, but specific examples employing methoxyamine and ethyl acrylate with detailed catalyst performance and stereoselectivity data are not available. Similarly, while numerous chiral auxiliaries are routinely used to synthesize enantiopure β-amino acids, their specific use in preparing this compound, including diastereoselectivity and conditions for auxiliary cleavage, is not documented. The field of biocatalysis offers powerful tools for creating chiral molecules, yet no enzymes have been reported for the specific synthesis of this target compound.

Furthermore, while the principles of green chemistry, such as the use of safer solvents, catalytic processes, and atom economy, are broadly encouraged in chemical synthesis, there are no specific case studies or research articles that apply these principles to the production of this compound.

The lack of available data makes it impossible to construct the requested detailed article with scientifically accurate content and data tables for the specified sections and subsections. The scientific community has not, to date, published research focusing on the stereoselective or green synthesis of this compound.

Chemical Reactivity and Transformation Studies of Ethyl 3 Methoxyamino Propanoate

Reactivity of the Ester Group

The ethyl ester group in Ethyl 3-(methoxyamino)propanoate is a key site for a variety of chemical transformations, including transesterification, amidation, and hydrolysis. These reactions allow for the modification of the ester functionality to yield a diverse range of derivatives.

Transesterification Reactions

Transesterification is a fundamental process where the ethyl group of the ester is exchanged with another alcohol moiety. This reaction is typically catalyzed by either an acid or a base. In the context of this compound, this allows for the introduction of different alkyl or aryl groups, thereby altering the physical and chemical properties of the molecule. For instance, reaction with a higher boiling point alcohol can be driven to completion by removing the ethanol (B145695) byproduct.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and ethoxide.

Table 1: Illustrative Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst | Product |

| Methanol | Sodium Methoxide | Mthis compound |

| Isopropanol | Sulfuric Acid | Isopropyl 3-(methoxyamino)propanoate |

| Benzyl Alcohol | Titanium(IV) isopropoxide | Benzyl 3-(methoxyamino)propanoate |

This table presents hypothetical transesterification reactions to illustrate the potential transformations of this compound, based on general principles of ester chemistry.

Amidation and Hydrolysis Pathways

Amidation , the reaction of the ester with an amine, provides a direct route to the corresponding amides. This transformation is highly valuable in the synthesis of more complex molecules, including peptides and pharmaceuticals. The reaction can be carried out by heating the ester with an amine, sometimes with the use of a catalyst. The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the displacement of the ethoxy group.

Hydrolysis , the cleavage of the ester bond by water, can be performed under acidic or basic conditions to yield 3-(methoxyamino)propanoic acid and ethanol. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, while saponification, or base-catalyzed hydrolysis, is irreversible due to the formation of the carboxylate salt. chemguide.co.uk This carboxylic acid derivative serves as a versatile building block for further synthetic modifications.

Reactivity of the Methoxyamino Moiety

The methoxyamino group (-NH-OCH₃) is a distinctive feature of this compound, imparting unique reactivity to the molecule. Both the nitrogen and the oxygen atoms of this moiety can participate in various chemical reactions.

Nucleophilic Behavior of the Methoxyamino Nitrogen

The nitrogen atom in the methoxyamino group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophiles. For example, it can undergo acylation with acyl chlorides or anhydrides to form N-acyl derivatives. Alkylation with alkyl halides can also occur at the nitrogen, leading to the corresponding N-alkylated products. The nucleophilicity of the nitrogen is influenced by the presence of the adjacent oxygen atom, which can exert an inductive effect.

Reactions Involving the Oxygen Atom of the Methoxy (B1213986) Group

While less common than reactions at the nitrogen, the oxygen atom of the methoxy group can also be involved in chemical transformations. Under harsh acidic conditions, cleavage of the methyl group can occur, leading to the formation of a hydroxylamine (B1172632) derivative. However, such reactions typically require forcing conditions.

Condensation Reactions with Carbonyl Compounds

The nitrogen of the methoxyamino group can participate in condensation reactions with aldehydes and ketones. These reactions, analogous to the formation of imines, would lead to the formation of N-methoxy imines or related structures. Such transformations are crucial in the construction of new carbon-nitrogen bonds and the synthesis of heterocyclic compounds. The general mechanism involves the initial nucleophilic addition of the methoxyamino nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. vanderbilt.edu

Table 2: Potential Condensation Reactions of this compound

| Carbonyl Compound | Product Type |

| Acetone | N-methoxy-N-(1-methylethylidene)amino propanoate derivative |

| Benzaldehyde | N-methoxy-N-(phenylmethylene)amino propanoate derivative |

| Cyclohexanone | N-methoxy-N-(cyclohexylidene)amino propanoate derivative |

This table illustrates potential condensation reactions based on the general reactivity of amino groups with carbonyl compounds.

Reactions at the Alpha and Beta Carbons

The reactivity of this compound is characterized by the interplay between the ester and the N-methoxyamino functionalities, influencing reactions at the carbon atoms in the alpha and beta positions relative to the carbonyl group.

Alpha-Substitution Reactions (e.g., Halogenation, Alkylation)

The presence of α-hydrogens in this compound allows for substitution reactions at this position, primarily through the formation of an enol or enolate intermediate.

Halogenation:

Under acidic conditions, α-halogenation of carbonyl compounds proceeds through an enol intermediate. clockss.org The reaction is typically catalyzed by an acid, which promotes the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂, Cl₂). clockss.orgchemeo.com For this compound, the reaction would be initiated by protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. The enol then reacts with the halogen to yield the α-halogenated product. It is generally observed that under acidic conditions, monohalogenation is the major outcome. chimia.ch

In contrast, base-promoted α-halogenation occurs via an enolate intermediate. chimia.ch The use of a base abstracts an α-proton, forming a nucleophilic enolate which then attacks the halogen. A challenge in base-promoted halogenation is the potential for polyhalogenation, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons. chimia.ch

Alkylation:

Alpha-alkylation of β-amino esters is a well-established method for the synthesis of α-substituted β-amino acid derivatives. This transformation is typically achieved by treating the ester with a strong base to form an enolate, which is then reacted with an alkyl halide. The choice of base and reaction conditions is crucial to control the selectivity and yield of the alkylation product. Common bases used for this purpose include lithium diisopropylamide (LDA) and other strong, non-nucleophilic bases. The N-methoxy group in this compound could potentially influence the stereochemical outcome of such reactions if a chiral center is introduced. Studies on related systems have shown that the amino group can direct the stereoselectivity of the alkylation.

| Reaction | Reagents and Conditions | Expected Product | Reference |

| α-Halogenation (Acidic) | Br₂, Acetic Acid | Ethyl 2-bromo-3-(methoxyamino)propanoate | clockss.org |

| α-Halogenation (Basic) | Br₂, NaOH | Ethyl 2,2-dibromo-3-(methoxyamino)propanoate | chimia.ch |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | Ethyl 2-methyl-3-(methoxyamino)propanoate | rsc.org |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization can lead to the formation of nitrogen-containing rings, such as lactams.

For instance, intramolecular cyclization of β-amino esters can yield β-lactams, which are core structures in many antibiotic drugs. rsc.org While direct cyclization of this compound to a β-lactam would require activation of the ester group and subsequent intramolecular nucleophilic attack by the nitrogen atom, related transformations are well-documented. The N-methoxy group might influence the propensity for cyclization and the stability of the resulting heterocyclic ring.

Furthermore, this compound can be a building block in multi-step syntheses of more complex heterocycles. For example, it could undergo condensation reactions with other bifunctional molecules to form larger ring systems. The reactivity of the N-methoxyamino group can also be exploited in cyclization strategies.

| Reactant(s) | Reaction Type | Resulting Heterocycle | Reference |

| This compound (internal) | Intramolecular Cyclization (potential) | N-methoxy-β-lactam | rsc.org |

| α,ε-dihydroxy-β-amino esters | Stereospecific Cyclization | Pyrrolidines and Tetrahydropyrans | rsc.org |

| N-(2-oxo-2',3'-dihydrospiro[cyclopentane-1,1'-inden]-2'-yl)benzenesulfonamides | N-centered radical addition and semipinacol rearrangement | Spirocyclic β-aminoketones | anu.edu.au |

Radical Reactions and Bond Formation

The N-O bond in alkoxyamines like this compound can undergo homolytic cleavage upon thermal or photochemical induction to generate a nitrogen-centered radical and a methoxy radical. anu.edu.auchimia.ch This property allows for the participation of this compound in various radical-mediated transformations.

Radical Cyclization:

Alkoxyamines can serve as precursors for radical cyclization reactions. rsc.org Upon generation of a radical at a suitable position within the molecule, intramolecular addition to an unsaturated bond can lead to the formation of cyclic structures. While direct examples involving this compound are not prevalent in the literature, the principle can be applied. For instance, if an unsaturated moiety were introduced into the ethyl ester chain, a radical generated at the nitrogen or an adjacent carbon could initiate cyclization.

Intermolecular Radical Reactions:

Thermally generated radicals from alkoxyamines can also participate in intermolecular bond-forming reactions. chimia.ch These reactions are a cornerstone of nitroxide-mediated polymerization (NMP), where the reversible cleavage of the N-O bond controls the polymerization process. Beyond polymerization, these radicals can add to alkenes or other radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Key Feature | Potential Application | Reference |

| Radical Cyclization | Intramolecular radical addition | Synthesis of N-methoxy heterocyclic compounds | rsc.org |

| Intermolecular Radical Addition | Formation of new C-C or C-X bonds | Polymer synthesis and functionalization | chimia.ch |

| Radical Crossover Reactions | Ring-expansion or contraction | Synthesis of macrocyclic polymers | chimia.ch |

Reductive and Oxidative Transformations

The ester and N-methoxyamino groups in this compound are susceptible to both reduction and oxidation, leading to a variety of functionalized products.

Reductive Transformations:

The ester functionality can be readily reduced to a primary alcohol. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). cambridge.orgwikipedia.orgacs.org This reduction would yield 3-(methoxyamino)propan-1-ol. Catalytic hydrogenation is another method for the reduction of esters, often employing catalysts like copper chromite or ruthenium complexes. anu.edu.auwikipedia.org This method can sometimes offer higher selectivity, especially in the presence of other reducible functional groups.

The N-O bond of the methoxyamino group can also be cleaved under reductive conditions. Catalytic hydrogenation, for instance, can reduce the N-O bond to afford the corresponding primary amine, in this case, ethyl 3-aminopropanoate. The specific conditions (catalyst, pressure, temperature) would determine whether the ester group is also reduced.

Oxidative Transformations:

The nitrogen atom in the N-methoxyamino group is susceptible to oxidation. Oxidation of N,N-disubstituted hydroxylamines can lead to the formation of nitrones. chimia.ch The oxidation of this compound could potentially yield the corresponding nitrone, which is a valuable intermediate in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions.

Furthermore, under certain oxidative conditions, cleavage of the N-O bond can occur. rsc.org The outcome of the oxidation would be highly dependent on the oxidant used and the reaction conditions.

| Transformation | Reagents/Conditions | Major Product | Reference |

| Ester Reduction | LiAlH₄, THF | 3-(methoxyamino)propan-1-ol | cambridge.orgwikipedia.orgacs.org |

| N-O Bond Reduction | H₂, Pd/C | Ethyl 3-aminopropanoate | wikipedia.org |

| Complete Reduction | LiAlH₄ (excess) | 3-aminopropan-1-ol | cambridge.orgwikipedia.orgacs.org |

| Oxidation | m-CPBA | Corresponding Nitrone | chimia.ch |

Applications of Ethyl 3 Methoxyamino Propanoate As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of Ethyl 3-(methoxyamino)propanoate, containing both a nucleophilic nitrogen and an electrophilic ester, positions it as a versatile precursor for more intricate molecules.

Construction of Amino Acid Derivatives and Peptidomimetics

The core structure of this compound is closely related to that of β-amino acids. This suggests its potential as a starting material for the synthesis of various substituted β-amino acid derivatives. The methoxyamino group can be a site for N-alkylation or N-acylation, allowing for the introduction of diverse functionalities. Furthermore, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amino acids or amines to form peptide-like structures or peptidomimetics. While direct examples of this compound in this context are not extensively documented, the synthesis of amino acid derivatives from similar amino esters is a well-established strategy in medicinal chemistry and drug discovery. For instance, the synthesis of various amino acid derivatives has been achieved through the coupling of amino acids with other molecules, highlighting the general utility of amino esters in this field. rsc.org

Formation of Nitrogen-Containing Heterocycles

The 1,3-relationship between the nitrogen and the ester carbonyl in this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Through intramolecular cyclization reactions, potentially after modification of the core structure, it could be used to form rings such as pyrimidinones, piperidinones, and other related scaffolds. These heterocyclic systems are prevalent in many biologically active molecules and pharmaceutical agents. The synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, an intermediate for the anticoagulant dabigatran (B194492) etexilate, from 2-aminopyridine (B139424) and ethyl acrylate (B77674) demonstrates the importance of similar propanoate derivatives in the synthesis of medicinally relevant heterocycles. google.com

Linker Chemistry in Supramolecular Assemblies

The linear structure of this compound, with reactive handles at both ends (after potential modification), suggests its utility as a linker molecule in the field of supramolecular chemistry. Linkers are crucial components that connect different molecular units to form larger, organized structures. By modifying the methoxyamino and ethyl ester groups, this compound could be incorporated into the design of macrocycles, catenanes, and other complex supramolecular architectures. The use of similar bifunctional molecules as linkers is a common strategy in the construction of such systems. For example, Fmoc-N-ethyl-MPBA, a linker derived from 4-hydroxy-3-methoxybenzaldehyde, is used in solid-phase synthesis to connect different molecular fragments. iris-biotech.de

Role in Material Science Precursor Chemistry (Non-Polymerization)

While direct applications of this compound in material science are not well-documented, its structure suggests potential as a precursor for surface modification or as a component in the synthesis of functional materials. The methoxyamino group could be used to chelate to metal surfaces or to participate in surface-initiated polymerization. The ester functionality could also be used to anchor the molecule to a substrate. Further research would be needed to explore these potential applications.

Intermediate in Agrochemical or Specialty Chemical Synthesis

The synthesis of various agrochemicals and specialty chemicals often involves the use of bifunctional building blocks. Ethyl 3-(isopropylamino)propanoate, a structurally related compound, is known to be an intermediate in the preparation of the carbamate (B1207046) insecticide Benfuracarb. chemicalbook.com This suggests that this compound could potentially serve a similar role as an intermediate in the synthesis of novel agrochemicals or other specialty chemicals, where the methoxyamino group could impart specific biological or chemical properties to the final product.

Theoretical and Computational Studies of Ethyl 3 Methoxyamino Propanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a microscopic view of the electron distribution and orbital interactions, which govern the molecule's chemical properties.

Molecular Orbital Analysis

Molecular orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap implying greater stability. jeeadv.ac.in

For ethyl 3-(methoxyamino)propanoate, the HOMO is expected to be localized primarily on the methoxyamino group, specifically the nitrogen and oxygen atoms, due to the presence of lone pairs of electrons. The LUMO is likely to be centered around the carbonyl group (C=O) of the ethyl ester function, which acts as an electron-accepting region. The precise energy values of the HOMO, LUMO, and the gap would require specific calculations, but trends can be inferred from similar molecules. For instance, studies on β-amino esters and related compounds show that the presence of both amino and ester functionalities leads to a complex interplay of electronic effects that define the frontier orbitals. ethernet.edu.et

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Location of Highest Density | Role in Reactivity |

| HOMO | Methoxyamino group (N and O atoms) | Electron donor in nucleophilic reactions |

| LUMO | Carbonyl group (C=O) of the ester | Electron acceptor in electrophilic reactions |

| HOMO-LUMO Gap | Moderate | Determines kinetic stability and reactivity |

This table is predictive and based on the analysis of functional groups present in the molecule.

Electron Density Distribution and Electrostatic Potentials

The electron density distribution reveals how electrons are spread throughout the molecule. In this compound, regions of high electron density are expected around the electronegative oxygen and nitrogen atoms. The molecular electrostatic potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MESP for this compound would likely show negative potential (electron-rich regions) around the carbonyl oxygen and the methoxyamino group, making these sites susceptible to attack by electrophiles. ias.ac.in Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms of the ethyl group and the amino group, indicating sites for potential nucleophilic interaction. researchgate.netcomputationalscience.org The interaction between the electron-rich and electron-poor regions can also lead to significant intermolecular and intramolecular interactions. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not rigid, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis helps in understanding the preferred shapes of a molecule and the energy barriers between different conformations.

Rotational Barriers of Key Bonds

The rotation around single bonds in this compound is associated with energy barriers. The magnitude of these barriers determines the flexibility of the molecule. Key rotational barriers would include those around the C-C bonds of the propane (B168953) chain and the C-N and N-O bonds of the methoxyamino group.

Computational studies on similar molecules, such as ethane (B1197151) and substituted alkanes, have shown that rotational barriers arise from a combination of steric repulsion and hyperconjugation effects. nih.govumn.edunih.govresearchgate.net For this compound, the rotation around the central C-C bond would be influenced by the size of the ethyl ester and methoxyamino groups. The eclipsed conformations, where these groups are in close proximity, would be energetically unfavorable compared to the staggered conformations. The energy difference between these states defines the rotational barrier. mdpi.com

Table 2: Estimated Rotational Barriers for Key Bonds in Analogous Molecules

| Bond | Type of Molecule Studied | Typical Rotational Barrier (kcal/mol) | Primary Contributing Factors |

| C-C (aliphatic) | Ethane | ~3 | Steric hindrance, hyperconjugation |

| C-N | Hydrazides | Variable (can be high) | p-orbital character of nitrogen |

| Ester C-O | Ethyl propanoate | Lower than C-C | Resonance stabilization |

Data is based on studies of analogous compounds and serves as an estimation for this compound. mdpi.comnist.govnist.govnih.govymdb.ca

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

Intramolecular interactions play a crucial role in determining the most stable conformation of this compound. The presence of a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the methoxy (B1213986) oxygen) suggests the possibility of intramolecular hydrogen bonding.

Studies on β-alanine and its derivatives have shown that intramolecular hydrogen bonds can lead to the formation of stable cyclic-like structures. acs.org In the case of this compound, a hydrogen bond could form between the amino hydrogen and the carbonyl oxygen, creating a six-membered ring structure. This type of interaction, known as a resonance-assisted hydrogen bond (RAHB) in similar systems like β-enaminones, can significantly stabilize the conformation. acs.orgresearchgate.net The strength of this hydrogen bond would depend on the geometry of the molecule and the electronic effects of the methoxy group. Steric effects, arising from the repulsion between bulky groups, would also influence the preferred conformation, favoring arrangements that minimize these repulsions. researchgate.net

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Ethyl 3-(methoxyamino)propanoate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, ethyl 3-(methylamino)propanoate, specific proton signals are observed that help identify the different hydrogen environments within the molecule. For this compound, one would expect to see distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the two methylene groups of the propanoate backbone, and the methoxy (B1213986) group protons. The chemical shifts and splitting patterns of these signals provide crucial information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct peaks would be expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, the two carbons of the propanoate backbone, and the carbon of the methoxy group. Data for a similar compound, ethyl 3-(methylamino)propanoate, shows characteristic chemical shifts for these carbon atoms. nih.gov

¹³C NMR Data for a Related Compound: Ethyl 3-(methylamino)propanoate

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 172.5 |

| -OCH₂- | 60.4 |

| -CH₂-N | 45.8 |

| -N-CH₃ | 35.8 |

| -CH₂-C=O | 35.1 |

| -O-CH₂-CH₃ | 14.2 |

Data is for a structurally similar compound and is provided for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band is expected around 1740 cm⁻¹ for the C=O (ester) stretching vibration. Other significant bands would include C-H stretching vibrations for the alkyl groups (around 2800-3000 cm⁻¹), C-O stretching vibrations for the ester and ether linkages (in the 1000-1300 cm⁻¹ region), and N-H bending or N-O stretching vibrations associated with the methoxyamino group. Spectral data for related compounds like ethyl 3-ethoxypropanoate and methyl propanoate show these characteristic peaks. nist.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, offers valuable clues about its structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement. Analysis of related compounds such as ethyl 3-(methylamino)propanoate and ethyl 3-ethoxypropionate by GC-MS reveals characteristic fragmentation patterns that aid in their identification. nih.govnist.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

Gas Chromatography (GC)

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds without decomposition. For the analysis of this compound, a suitable capillary column (e.g., a non-polar or medium-polarity column) and temperature program would be selected. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for purity determination. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. The analysis of structurally similar compounds like ethyl propanoate and ethyl 3-ethoxypropanoate by GC has been documented, providing a basis for method development. researchgate.netchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

The data obtained from an X-ray crystallographic analysis is typically presented in a table format, summarizing the key parameters of the crystal structure. An illustrative example of such data for a related compound is shown below.

Table 1: Illustrative X-ray Crystallographic Data for a Propanoate Derivative (Note: This data is for (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and serves as an example of the parameters determined by this method) tandfonline.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.524(3) |

| b (Å) | 7.2367(16) |

| c (Å) | 14.866(4) |

| β (°) | 111.027(4) |

| Z | 4 |

This type of data would be invaluable for confirming the solid-state conformation of this compound, identifying intermolecular interactions such as hydrogen bonding, and understanding its packing in the crystal lattice.

Chiral Analysis Methods (e.g., Chiral HPLC, Polarimetry)

Chiral analysis is essential for compounds that can exist as enantiomers—non-superimposable mirror images. Since this compound possesses a chiral center, it is expected to exist as a pair of enantiomers. These enantiomers can exhibit different biological activities, making their separation and quantification critical.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation. For β-amino esters, polysaccharide-based chiral stationary phases are often employed. nih.gov The development of a chiral HPLC method would involve screening various chiral columns and mobile phase compositions to optimize the resolution between the enantiomers of this compound.

Polarimetry is another key technique used in chiral analysis. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of a chiral molecule will rotate the plane of polarized light to an equal but opposite degree. The specific rotation is a characteristic property of a chiral compound and can be used to determine the enantiomeric excess (ee) of a sample. For N-methoxy amino acids and their derivatives, polarimetry would be used to confirm the stereochemical outcome of a synthesis and to characterize the separated enantiomers. mdpi.com

The results from a chiral HPLC analysis are typically presented with the retention times for each enantiomer and the calculated enantiomeric excess.

Table 2: Illustrative Chiral HPLC Separation Data for a β-Amino Ester Derivative (Note: This is a hypothetical data table to illustrate the typical results of a chiral HPLC analysis)

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 12.5 | 50 |

| (S)-enantiomer | 15.2 | 50 |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient Synthesis

The primary route to Ethyl 3-(methoxyamino)propanoate and its analogs is the aza-Michael addition of methoxyamine to ethyl acrylate (B77674). While this reaction can proceed thermally, the development of efficient catalytic systems is a key area of future research to enhance reaction rates, yields, and selectivity under milder conditions.

Current research on the synthesis of β-amino esters utilizes a variety of catalysts, which could be adapted and optimized for the specific synthesis of this compound. For instance, lipases have been successfully employed in the continuous-flow synthesis of β-amino acid esters, offering a green and efficient biocatalytic approach. Another promising avenue is the use of simple and inexpensive catalysts like ammonium (B1175870) chloride, which has been shown to effectively catalyze the one-pot synthesis of β-amino esters. Furthermore, advanced catalytic systems involving metal complexes, such as gold(I)/silver(I) or rhodium(II) prolinates, could offer high efficiency and enantioselectivity for the synthesis of chiral derivatives of this compound.

Future research will likely focus on:

Designing and screening novel organocatalysts and metal-based catalysts to improve the efficiency of the aza-Michael addition of methoxyamine.

Exploring biocatalytic routes using engineered enzymes for enhanced stereoselectivity.

Investigating the use of supported catalysts for easier separation and recycling, contributing to more sustainable synthetic processes.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Potential Advantages |

| Organocatalysts | Metal-free, low toxicity, readily available. |

| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally friendly. |

| Metal-based Catalysts | High catalytic activity, potential for high enantioselectivity. |

| Supported Catalysts | Ease of separation, reusability, suitable for continuous flow processes. |

Exploration of New Chemical Transformations and Rearrangements

The unique structural features of this compound, namely the N-O bond and the β-amino ester moiety, make it a versatile substrate for a variety of chemical transformations and rearrangements. The exploration of its reactivity profile is a fertile ground for future research.

Potential areas of investigation include:

N-O Bond Cleavage: Developing selective methods for the cleavage of the N-O bond to yield the corresponding primary or secondary amine, which are valuable building blocks in organic synthesis.

Cyclization Reactions: Investigating intramolecular cyclization reactions to form novel heterocyclic compounds, such as piperidones or other nitrogen-containing ring systems.

Functional Group Interconversions: Exploring the transformation of the ester group into other functionalities like amides, alcohols, or carboxylic acids, while preserving the methoxyamino group.

Rearrangement Reactions: Studying potential skeletal rearrangements under thermal or catalytic conditions to access novel molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. These technologies offer significant advantages in terms of reaction control, scalability, safety, and efficiency. The integration of the synthesis and subsequent transformations of this compound into such platforms is a significant emerging trend.

A continuous-flow synthesis of β-amino acid esters has already been demonstrated to be advantageous, offering shorter reaction times and easier process control. Applying this to this compound could enable its on-demand production and facilitate the rapid screening of reaction conditions for its further derivatization. Automated platforms can be programmed to perform multi-step reaction sequences, purification, and analysis, which would significantly accelerate the discovery of new derivatives and applications.

Advanced Computational Methodologies for Reactivity Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. The application of advanced computational methodologies to this compound can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental work.

Future computational studies could focus on:

Conformational Analysis: Determining the preferred conformations of the molecule and how they influence its reactivity.

Reaction Mechanism Elucidation: Modeling the reaction pathways for its synthesis and subsequent transformations to understand the transition states and intermediates involved.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its derivatives.

Virtual Screening: Using computational models to predict the potential biological activity or material properties of novel derivatives of this compound.

Design and Synthesis of Methoxyamino-Ester Hybrid Molecules

Hybrid molecules, which combine two or more pharmacophoric units, are an important class of compounds in drug discovery. The methoxyamino-ester moiety of this compound can serve as a valuable building block for the design and synthesis of novel hybrid molecules with potential biological activities.

By coupling this compound with other bioactive scaffolds, it may be possible to create new chemical entities with enhanced or novel therapeutic properties. The design of such hybrids would involve the strategic selection of the complementary pharmacophore and the appropriate linker to connect the two moieties. The synthesis of these complex molecules would leverage the chemical transformations developed for the parent compound. Research in this area could lead to the discovery of new drug candidates for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(methoxyamino)propanoate?

- Methodology : The compound can be synthesized via nucleophilic substitution using ethyl 3-bromopropanoate and methoxyamine (NHOCH). Reaction conditions include a polar aprotic solvent (e.g., DMF, acetonitrile) and a weak base (e.g., KCO) to deprotonate methoxyamine, enhancing its nucleophilicity. Temperature control (40–60°C) minimizes side reactions like over-alkylation or hydrolysis .

- Validation : Confirm product purity via thin-layer chromatography (TLC) and characterize using H/C NMR and IR spectroscopy to identify ester (C=O, ~1700 cm) and methoxyamino (N-O, ~1250 cm) groups .

Q. How is this compound characterized spectroscopically?

- Analytical Workflow :

- NMR : H NMR shows triplet for ester methylene (δ ~4.1 ppm, J=7 Hz), triplet for NH-OCH (δ ~3.3 ppm), and methoxy singlet (δ ~3.6 ppm). C NMR confirms carbonyl (δ ~170 ppm) and methoxy (δ ~55 ppm) carbons.

- Mass Spectrometry : ESI-MS provides molecular ion [M+H] at m/z 162.1 (CHNO) .

Q. What are common chemical transformations of this compound?

- Reactivity :

- Hydrolysis : Acidic/alkaline conditions yield 3-(methoxyamino)propanoic acid.

- Reduction : Catalytic hydrogenation converts the methoxyamino group to a methoxyamine derivative.

- Derivatization : Acylation with activated esters forms amides for pharmacological screening .

Advanced Research Questions

Q. How does the methoxyamino group influence reaction kinetics in nucleophilic acyl substitution?

- Mechanistic Insight : The electron-donating methoxy group (-OCH) reduces amine nucleophilicity compared to unsubstituted amines, slowing substitution rates. Computational studies (DFT) reveal partial positive charge on the amino nitrogen, necessitating stronger bases (e.g., NaH) for activation .

- Experimental Design : Compare reaction rates with analogs (e.g., ethyl 3-aminopropanoate) under identical conditions. Monitor progress via H NMR or HPLC .

Q. How can contradictory data on synthetic yields be resolved?

- Root Cause Analysis : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF), base strength (KCO vs. NaOH), or moisture sensitivity of methoxyamine.

- Optimization : Use design of experiments (DoE) to test variables (temperature, solvent, base). For example, KCO in acetonitrile at 50°C maximizes yield (~75%) while minimizing hydrolysis .

Q. What computational methods predict the compound’s stability under physiological conditions?

- Approach :

- Molecular Dynamics (MD) : Simulate hydrolysis at varying pH (1–10) to identify degradation pathways.

- pKa Prediction : Software like MarvinSuite estimates amino group pKa (~8.2), suggesting instability in acidic environments .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.